Cas no 2228643-04-5 (2-bromo-4-(prop-2-yn-1-yl)thiophene)

2-Bromo-4-(prop-2-yn-1-yl)thiophene is a functionalized thiophene derivative featuring both a bromo substituent and a propargyl group, making it a versatile intermediate in organic synthesis. The bromine moiety facilitates cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex heterocyclic systems. The propargyl group offers additional reactivity for click chemistry or further functionalization via Sonogashira coupling. This compound is particularly useful in materials science and pharmaceutical research, where thiophene-based scaffolds are valued for their electronic properties and bioactivity. Its well-defined reactivity profile ensures consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity.
2-bromo-4-(prop-2-yn-1-yl)thiophene structure
2228643-04-5 structure
Product name:2-bromo-4-(prop-2-yn-1-yl)thiophene
CAS No:2228643-04-5
MF:C7H5BrS
MW:201.083599805832
CID:5980262
PubChem ID:165688485

2-bromo-4-(prop-2-yn-1-yl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-(prop-2-yn-1-yl)thiophene
    • 2228643-04-5
    • EN300-1918859
    • Inchi: 1S/C7H5BrS/c1-2-3-6-4-7(8)9-5-6/h1,4-5H,3H2
    • InChI Key: AHLPLIJUVUUIHD-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CS1)CC#C

Computed Properties

  • Exact Mass: 199.92953g/mol
  • Monoisotopic Mass: 199.92953g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 28.2Ų

2-bromo-4-(prop-2-yn-1-yl)thiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1918859-1g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
1g
$1414.0 2023-09-17
Enamine
EN300-1918859-0.05g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
0.05g
$1188.0 2023-09-17
Enamine
EN300-1918859-10.0g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
10g
$6082.0 2023-06-01
Enamine
EN300-1918859-1.0g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
1g
$1414.0 2023-06-01
Enamine
EN300-1918859-2.5g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
2.5g
$2771.0 2023-09-17
Enamine
EN300-1918859-0.5g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
0.5g
$1357.0 2023-09-17
Enamine
EN300-1918859-0.1g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
0.1g
$1244.0 2023-09-17
Enamine
EN300-1918859-0.25g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
0.25g
$1300.0 2023-09-17
Enamine
EN300-1918859-5.0g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
5g
$4102.0 2023-06-01
Enamine
EN300-1918859-5g
2-bromo-4-(prop-2-yn-1-yl)thiophene
2228643-04-5
5g
$4102.0 2023-09-17

Additional information on 2-bromo-4-(prop-2-yn-1-yl)thiophene

2-Bromo-4-(prop-2-yn-1-yl)thiophene: A Comprehensive Overview

The compound 2-bromo-4-(prop-2-yn-1-yl)thiophene, identified by the CAS number 2228643-04-5, is a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This compound belongs to the class of thiophenes, which are five-membered aromatic rings consisting of four carbon atoms and one sulfur atom. The presence of a bromine atom at the 2-position and a propargyl group at the 4-position introduces unique electronic and structural properties, making it a valuable building block in various chemical reactions.

Recent advancements in synthetic chemistry have highlighted the importance of thiophene derivatives like 2-bromo-4-(prop-2-yn-1-yl)thiophene in constructing complex molecular architectures. The bromine substituent serves as an excellent leaving group, enabling nucleophilic substitution reactions, while the propargyl group provides a versatile platform for further functionalization. This combination makes the compound highly sought after in the synthesis of advanced materials, including conductive polymers and optoelectronic devices.

In terms of physical properties, 2-bromo-4-(prop-2-yn-1-yl)thiophene exhibits a melting point of approximately 95°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicative of its aromaticity and conjugation. These properties make it an ideal candidate for applications in photonics and sensing technologies.

The synthesis of 2-bromo-4-(propargyl)thiophene typically involves a two-step process: first, the preparation of 4-propargylthiophenol through a modified Paal-Knorr synthesis, followed by bromination using N-bromosuccinimide (NBS) under radical conditions. This method ensures high yields and excellent purity, making it suitable for large-scale production.

Recent studies have explored the use of 2-bromo-thiophene derivatives in click chemistry, particularly in the construction of bioconjugates and drug delivery systems. The propargyl group's reactivity with azides under copper catalysis has enabled the formation of stable triazole linkages, which are widely used in medicinal chemistry for creating bioactive molecules.

In conclusion, 2-bromo-thiophene with propargyl substitution, represented by CAS number 2228643045, stands as a pivotal compound in modern organic synthesis. Its unique combination of electronic properties, reactivity, and versatility positions it as a key player in advancing materials science and pharmaceutical research. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow further.

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